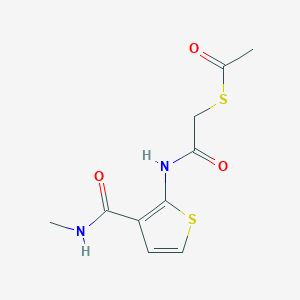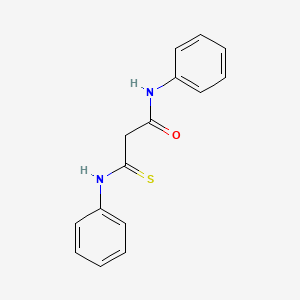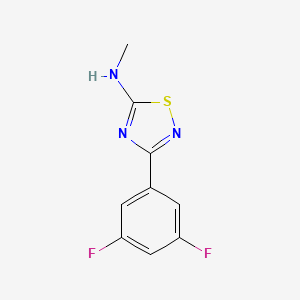
4-Tert-butyl 1-methyl 2-bromosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl 1-methyl 2-bromosuccinate is a chemical compound with the molecular formula C₉H₁₅BrO₄. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a succinate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 1-methyl 2-bromosuccinate typically involves the bromination of 4-Tert-butyl 1-methyl succinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl 1-methyl 2-bromosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 4-Tert-butyl 1-methyl succinate by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-Tert-butyl 1-methyl 2-hydroxysuccinate or 4-Tert-butyl 1-methyl 2-amino succinate.
Reduction: Formation of 4-Tert-butyl 1-methyl succinate.
Oxidation: Formation of 4-Tert-butyl 1-methyl 2-carboxysuccinate.
Applications De Recherche Scientifique
4-Tert-butyl 1-methyl 2-bromosuccinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its unique chemical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays and studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl 1-methyl 2-bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl 1-methyl succinate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Tert-butyl 1-methyl 2-chlorosuccinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
4-Tert-butyl 1-methyl 2-iodosuccinate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
4-Tert-butyl 1-methyl 2-bromosuccinate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and medicinal chemistry, offering a range of possibilities for further functionalization and derivatization.
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-bromobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNMVDLUFHECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914224-29-6 |
Source


|
| Record name | 4-tert-butyl 1-methyl 2-bromobutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)
![1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2843324.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2843326.png)

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)





![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
amino]acetate](/img/structure/B2843342.png)
